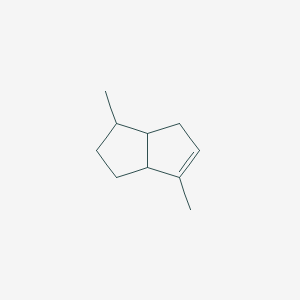
3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene is a bicyclic hydrocarbon with the molecular formula C10H16. This compound is part of the pentalene family, characterized by its unique structure that includes two fused cyclopentane rings. The presence of methyl groups at positions 3 and 6 adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions: 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation can yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.
科学研究应用
3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism by which 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
相似化合物的比较
Pentalene: A parent compound with a similar bicyclic structure but without the methyl groups.
Hexahydropentalene: A fully saturated version of pentalene.
Bicyclo[3.3.0]octane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Uniqueness: 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene is unique due to the presence of methyl groups at specific positions, which influence its reactivity and stability
属性
CAS 编号 |
63960-09-8 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
3,6-dimethyl-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C10H16/c1-7-3-5-10-8(2)4-6-9(7)10/h3,8-10H,4-6H2,1-2H3 |
InChI 键 |
OAUYVVYZVYZNML-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2C1CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


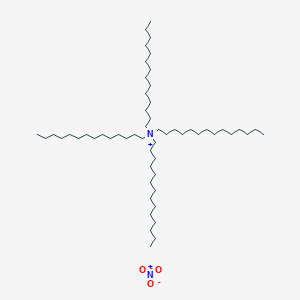

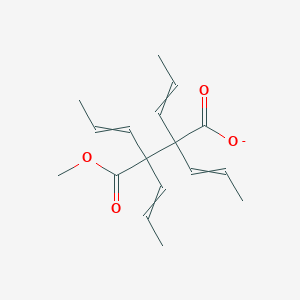
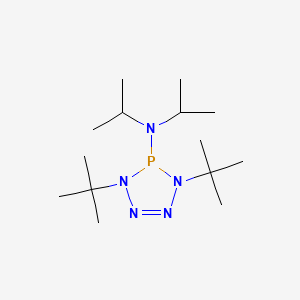
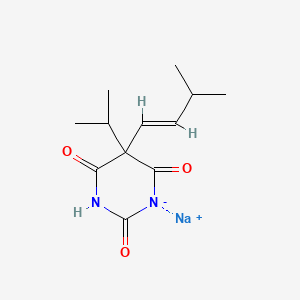
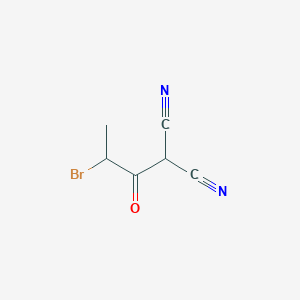
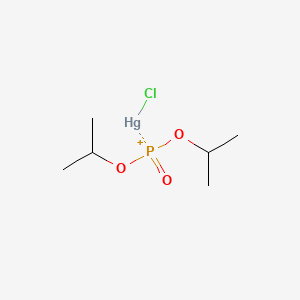


![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
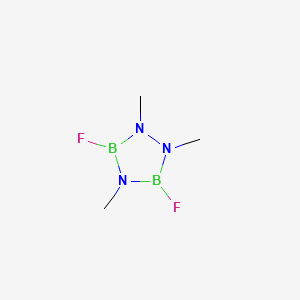
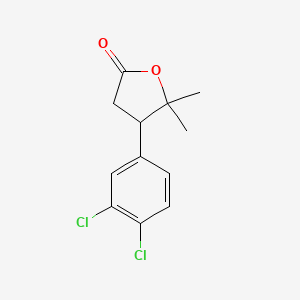
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
